molecular formula C12H10FNO2 B2966644 1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 156489-29-1

1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2966644
CAS No.: 156489-29-1
M. Wt: 219.215
InChI Key: FRAZLHQYPSVWQV-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative featuring a pyrrole-2,5-dione core substituted with a 2-(4-fluorophenyl)ethyl group. The compound’s structure combines the reactivity of the maleimide moiety—a well-established functional group in bioconjugation and polymer chemistry—with the hydrophobic and electron-withdrawing properties of the 4-fluorophenyl substituent.

Maleimides are widely utilized in antibody-drug conjugates (ADCs) and crosslinking reagents due to their thiol-reactive nature. The inclusion of a fluorine atom on the phenyl group may enhance metabolic stability and influence pharmacokinetic properties, as fluorinated aromatic systems are less prone to oxidative degradation .

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAZLHQYPSVWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the condensation of a fluorophenyl ethylamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s closest structural analogs include:

1-(4-Fluorophenyl)pyrrole-2,5-dione (N-(4-fluorophenyl)maleimide) : Lacks the ethyl spacer, with the fluorophenyl group directly attached to the maleimide nitrogen. This reduces steric hindrance but may limit solubility in aqueous media .

1-[2-(4-Methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione : Substitutes fluorine with a methoxy group, introducing moderate electron-donating effects and increased polarity. The methoxy group can participate in hydrogen bonding, altering reactivity and biological interactions .

1-(4-Aminophenyl)pyrrole-2,5-dione: Features an amino group instead of fluorine, enabling nucleophilic reactions (e.g., amide bond formation). This derivative is critical in synthesizing fluorescent probes or drug conjugates .

1-(4-{2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]diazen-1-yl}phenyl)-2,5-dihydro-1H-pyrrole-2,5-dione : Contains a diazenylphenyl linker, expanding applications in photodynamic therapy or materials science due to its extended π-conjugation .

Physicochemical Properties

Compound Name Substituent Spacer Key Functional Group Solubility (Predicted) Reactivity Profile
1-[2-(4-Fluorophenyl)ethyl]maleimide 4-Fluorophenyl Ethyl Maleimide Moderate (lipophilic) Thiol-reactive
N-(4-Fluorophenyl)maleimide 4-Fluorophenyl None Maleimide Low (hydrophobic) High thiol reactivity
1-[2-(4-Methoxyphenyl)ethyl]maleimide 4-Methoxyphenyl Ethyl Maleimide High (polar) Moderate thiol reactivity
1-(4-Aminophenyl)maleimide 4-Aminophenyl None Maleimide, amine Moderate (polar) Nucleophilic (amine)
  • Fluorine vs. Methoxy : The fluorine atom increases electronegativity and lipophilicity, whereas the methoxy group enhances solubility in polar solvents .
  • Ethyl Spacer : The ethyl chain in the target compound reduces steric strain during conjugation reactions compared to direct aryl-attached maleimides .

Research Findings and Key Insights

Synthetic Flexibility : The ethyl spacer in the target compound allows modular synthesis, enabling tunable linker lengths for bioconjugation .

Metabolic Stability: Fluorinated analogs demonstrate prolonged half-lives in vivo compared to non-fluorinated counterparts, critical for therapeutic agents .

Crystallographic Data : Isostructural analogs (e.g., methoxy derivative) exhibit planar molecular conformations with perpendicular aryl orientations, suggesting predictable packing behaviors in solid-state applications .

Biological Activity

1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known as a pyrrole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FNO2C_{12}H_{10}FNO_2, with a molecular weight of approximately 219.22 g/mol. Its structure includes a pyrrole ring substituted with a 4-fluorophenyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a range of biological activities including anticancer, antibacterial, and antifungal properties. The specific biological effects of this compound are explored below.

Anticancer Activity

Pyrrole derivatives have been investigated for their potential as anticancer agents. In vitro studies suggest that modifications in the side groups of pyrrole compounds significantly influence their ability to inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines by interacting with growth factor receptors such as EGFR and VEGFR2. These interactions lead to the inhibition of tumor growth in animal models .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell Line TestedGI50 (M)Mechanism
2aHCT-1161.0 × 10^-8EGFR Inhibition
2bSW-6201.6 × 10^-8VEGFR2 Inhibition
2cColo-2051.3 × 10^-8Membrane Interaction

Antibacterial and Antifungal Activity

Pyrrole derivatives have also been evaluated for their antibacterial and antifungal properties. Studies have shown that certain pyrrole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives have demonstrated minimum inhibitory concentration (MIC) values suggesting potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Pyrrole Derivatives

CompoundPathogen TestedMIC (mg/mL)
Pyrrole AS. aureus0.0039
Pyrrole BE. coli0.025

The mechanisms underlying the biological activities of pyrrole derivatives are multifaceted:

  • EGFR and VEGFR Inhibition : Compounds like this compound may inhibit key signaling pathways involved in cell proliferation by blocking these receptors.
  • Membrane Interaction : Pyrrole derivatives can intercalate into lipid bilayers, altering membrane dynamics and potentially leading to cell death in pathogenic organisms .

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives in clinical settings:

  • Study on Colon Cancer : A derivative similar to the compound was tested on a rat model with chemically induced colon cancer, demonstrating significant tumor reduction.
  • Antimicrobial Efficacy : In vitro tests showed that certain pyrroles inhibited bacterial growth within hours of exposure, showcasing their rapid action against infections .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. For pyrrole-dione derivatives, cyclization of maleic anhydride derivatives with fluorophenyl-containing amines is common. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or acetonitrile) improves purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–7.5 ppm for fluorophenyl), methylene groups (δ 2.5–3.5 ppm), and carbonyl signals (δ 170–180 ppm). Fluorine coupling in ¹H NMR may split signals .
  • IR : Confirm carbonyl stretching (1700–1750 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
  • Cross-validate with X-ray crystallography for absolute configuration (e.g., dihedral angles between fluorophenyl and pyrrole-dione moieties) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Use a tiered approach:

  • Polar solvents : DMSO, DMF (high solubility for preliminary assays).
  • Aqueous-organic mixtures : PBS buffer with 10% acetonitrile for bioavailability studies.
  • LogP determination : Shake-flask method with octanol/water partitioning (HPLC quantification) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Molecular orbital analysis : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites.
  • Reactivity indices : Fukui functions identify regions prone to nucleophilic attack (e.g., carbonyl groups).
  • TDDFT : Simulate UV-Vis spectra to correlate with experimental data .
  • Reference experimental XRD data (e.g., dihedral angles in similar pyrrole-diones ) for structural validation.

Q. What experimental design strategies optimize reaction yield in scaled-up synthesis?

  • Methodological Answer :

  • Factorial design : Vary temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors .
  • Process control : Implement inline FTIR for real-time monitoring of carbonyl intermediates.
  • Case study : A similar pyrrole-dione synthesis achieved 85% yield at 100°C with 1 mol% Pd(OAc)₂ .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase profiling : Screen against a panel (e.g., EGFR, VEGFR) using fluorescence polarization (FP) assays.
  • IC₅₀ determination : Dose-response curves (0.1–100 µM) with ATP-concentration-dependent inhibition studies.
  • Structural insights : Compare binding modes with co-crystallized inhibitors (e.g., PDB entries) using molecular docking (AutoDock Vina) .

Q. What analytical methods resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, ATP concentrations) across studies.
  • Orthogonal validation : Confirm cytotoxicity via MTT and apoptosis assays (Annexin V/PI staining).
  • SAR studies : Modify substituents (e.g., fluorophenyl to chlorophenyl) to isolate pharmacophoric groups .

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